molecular formula C16H15N5OS B2865319 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1207051-02-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2865319
CAS No.: 1207051-02-2
M. Wt: 325.39
InChI Key: KXKYJBMCCGNRRD-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo-thiadiazole core linked via a methanone bridge to a piperazine ring substituted with a pyridinyl group. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or nucleic acids that recognize planar aromatic systems and flexible basic side chains. The compound’s design aligns with strategies for kinase inhibitors or riboswitch modulators, as inferred from structurally related analogs .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(12-4-5-13-14(11-12)19-23-18-13)21-9-7-20(8-10-21)15-3-1-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYJBMCCGNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]oxadiazol-5-yl Analogs

A key comparator is (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) ().

  • Structural Differences: Heteroatom Substitution: The oxadiazole (O) in 13l vs. thiadiazole (S) in the target compound. Substituents: 13l features a thiazole-amino-methylthio group, whereas the target compound employs a pyridinyl-piperazine system.
  • Functional Implications :
    • The oxadiazole in 13l may reduce metabolic stability compared to thiadiazole due to higher electronegativity and susceptibility to hydrolysis.
    • The pyridinyl-piperazine moiety in the target compound likely improves solubility (via protonation at physiological pH) and enhances binding to targets requiring basic nitrogen interactions, such as kinase ATP pockets .

Simpler Thiadiazole Derivatives

Benzo[c][1,2,5]thiadiazol-5-ylmethanol (7) () serves as a minimalist analog:

  • Structural Differences: Substituent Complexity: Compound 7 has a methanol group, while the target compound replaces this with a piperazine-pyridine system.
  • Functional Implications: The methanol group in 7 limits hydrogen-bonding diversity and conformational flexibility.

Piperazine-Containing Derivatives

The pyridinyl substitution at the piperazine’s 4-position may mimic ATP’s adenine ring, enabling competitive inhibition. This contrasts with simpler piperazine derivatives lacking aromatic substitution, which exhibit reduced target affinity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target (Inferred) Hypothesized Advantages/Disadvantages
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone Benzo-thiadiazole Piperazine-pyridine Kinases/Riboswitches Enhanced solubility, binding versatility
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone Benzo-oxadiazole Thiazole-amino-methylthio CDK9 Higher metabolic liability, reduced lipophilicity
Benzo[c][1,2,5]thiadiazol-5-ylmethanol Benzo-thiadiazole Methanol TPP riboswitch Limited binding specificity, poor solubility

Research Findings and Implications

  • Kinase Inhibition : The target compound’s pyridinyl-piperazine group may improve selectivity over CDK9 compared to oxadiazole analogs like 13l, as sulfur’s electronic effects could modulate ATP-binding pocket interactions .
  • Riboswitch Targeting : The benzo-thiadiazole core aligns with fragment-based strategies for riboswitch modulators (e.g., compound 7). The added piperazine-pyridine system could enhance affinity by mimicking natural ligands like TPP .
  • ADME Properties: The thiadiazole core and basic piperazine likely improve metabolic stability and oral bioavailability relative to oxadiazole or methanol-containing analogs.

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